Perifosine
Overview
Description
Perifosine is a novel alkylphospholipid with antiproliferative properties attributed to protein kinase B inhibition . It is an alkyl-phospholipid structurally related to miltefosine . Perifosine interrupts the PI3K/AKT/mTOR pathway by acting as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT .
Synthesis Analysis
Perifosine is a synthetic novel alkylphospholipid, a new class of antitumor agents which targets cell membranes and inhibits Akt activation . It has been shown to induce significant cytotoxicity in both MM cell lines and patient MM cells resistant to conventional therapeutic agents .Chemical Reactions Analysis
Perifosine has been found to inhibit Akt and induce in vitro and in vivo cytotoxicity in human multiple myeloma cells . It does not induce cytotoxicity in peripheral blood mononuclear cells .Physical And Chemical Properties Analysis
Perifosine is a small molecule with an average weight of 461.668 and a monoisotopic weight of 461.363396156. Its chemical formula is C25H52NO4P .Scientific Research Applications
Multiple Myeloma
Perifosine has been shown to inhibit baseline phosphorylation of Akt in multiple myeloma (MM) cells, inducing significant cytotoxicity without affecting peripheral blood mononuclear cells. It induces apoptosis in MM cells even when they adhere to bone marrow stromal cells, suggesting its potential in overcoming microenvironment-mediated drug resistance. This action is further enhanced by the augmentation of dexamethasone, doxorubicin, melphalan, and bortezomib-induced MM cell cytotoxicity, demonstrating significant antitumor activity in a human plasmacytoma mouse model (Hideshima et al., 2005).
Protein Kinase B (Akt) Inhibition
Perifosine inhibits protein kinase B (Akt) activation, a critical component of the cell survival pathway, at concentrations that cause growth inhibition of cancer cells. This inhibition results in decreased plasma membrane localization of Akt, contributing to the induction of cell cycle arrest and the expression of p21(WAF1/CIP1) in a p53-independent manner. These actions highlight Perifosine's potential as a targeted therapy for cancers with Akt pathway activation (Kondapaka et al., 2003).
Leishmania Infection
In addition to its anticancer properties, Perifosine has shown in vitro activity against the promastigote stage of different Leishmania species, indicating potential as an antileishmanial agent. This is significant as other alkylphospholipids have been used to treat visceral and cutaneous leishmaniasis, positioning Perifosine as a promising candidate for the treatment of this parasitic infection (Cabrera-Serra et al., 2007).
Solid Tumors and Radiosensitization
Perifosine has been evaluated for its ability to enhance the antitumor effect of radiation in vitro and in vivo, particularly in squamous cell carcinoma. It reduces clonogenic survival, enhances apoptosis, and increases cell cycle arrest after radiation. In vivo studies demonstrated complete tumor regression when combining Perifosine with radiation, highlighting its potential as a radiosensitizer in combined modality treatment for solid tumors (Vink et al., 2006).
Safety And Hazards
Future Directions
Perifosine has shown significant antitumor activity in murine models of cancer brain metastasis through favorable tumor exposure . It has been found to distribute into the brain and remain localized in that region for a long period . The results of these studies provide a promising approach for the future treatment of patients with metastatic brain cancers .
properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPYBIJACMNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048946 | |
Record name | Perifosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |
Record name | Perifosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Perifosine | |
CAS RN |
157716-52-4 | |
Record name | Perifosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perifosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perifosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perifosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perifosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERIFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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